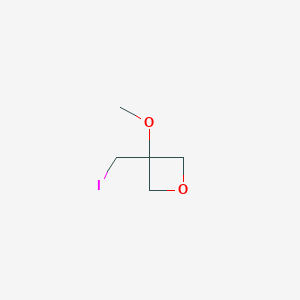

3-(Iodomethyl)-3-methoxy-oxetane

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(iodomethyl)-3-methoxyoxetane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9IO2/c1-7-5(2-6)3-8-4-5/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZWYQNDBDPNFPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(COC1)CI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Iodomethyl 3 Methoxy Oxetane and Analogues

Strategic Approaches to Oxetane (B1205548) Ring Construction

The synthesis of the oxetane ring is a synthetic challenge due to its inherent ring strain. acs.org Consequently, methods often require the use of strong bases or highly reactive intermediates to achieve efficient cyclization. acs.org The primary strategies for forming the oxetane ring can be broadly categorized into C-O bond-forming cyclizations and C-C bond-forming cyclizations. beilstein-journals.org

Intramolecular Cyclization Pathways (e.g., Modified Williamson Ether Syntheses)

The most common and enduring method for constructing the oxetane ring is the intramolecular Williamson ether synthesis. acs.orgnih.gov This SN2 reaction involves the displacement of a leaving group by an alkoxide on the same molecule. wikipedia.org While conceptually straightforward, the yields can be variable due to competing side reactions, such as the Grob fragmentation of halo-alkoxides. acs.org

A classic approach to 3,3-disubstituted oxetanes starts from appropriately substituted dimethyl malonates. The synthesis involves installing a protected hydroxymethyl group, reducing the diester to a diol, activating one of the hydroxyl groups (e.g., as a tosylate), and finally, base-mediated cyclization. acs.org Yields for the Williamson etherification step in these syntheses are reported to be in the range of 59% to 87%. acs.org

For the specific synthesis of 3-(Iodomethyl)-3-methoxy-oxetane, a plausible route would involve a precursor such as 1-iodo-2-(methoxymethyl)propan-2-ol. Treatment of this precursor with a strong base would induce intramolecular cyclization to form the desired oxetane. The synthesis of such precursors often requires multi-step sequences. acs.orgnih.gov

A one-pot iodination-Williamson etherification protocol has been reported for the synthesis of oxetanes from diols. acs.org This method involves the in-situ formation of an iodide from a primary alcohol using an Appel reaction, followed by base-induced cyclization. acs.org This approach could be adapted for the synthesis of 3-substituted oxetanes.

| Starting Material | Key Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Substituted 1,3-diol | 1. TsCl, Pyridine; 2. NaH | 3,3-Disubstituted oxetane | 59-87 | acs.org |

| 1,3-Diol | 1. I2, PPh3, Imidazole; 2. Base | Substituted oxetane | 78-82 | acs.org |

| Dihydroxyacetone dimer | 1. TsCl; 2. NaH; 3. Acid | Oxetan-3-one | 62 | acs.org |

Rhodium-Catalyzed O-H Insertion and C-C Bond-Forming Cyclizations to Oxetane Scaffolds

Rhodium-catalyzed reactions have emerged as powerful tools for the synthesis of complex molecules, including oxetanes. nih.gov These methods offer alternative bond disconnections compared to traditional cyclization strategies.

An efficient strategy for synthesizing a wide variety of substituted oxetanes involves a rhodium-catalyzed O-H insertion followed by a C-C bond-forming cyclization. nih.govresearchgate.net This two-step, one-pot process utilizes a rhodium acetate-catalyzed O-H insertion between an alcohol and a diazo compound, such as ethyl diazomalonate, to form an ether intermediate. acs.orgresearchgate.net This intermediate is then converted to a species with a good leaving group (e.g., a tosylate or iodide), which subsequently undergoes intramolecular C-C bond formation to yield the oxetane. researchgate.net This methodology has been successfully applied to the synthesis of di-, tri-, and tetrasubstituted oxetanes, including those with aryl, alkyl, and various functional group substituents. nih.govresearchgate.net

The rhodium-catalyzed approach has proven to be quite general, allowing for the preparation of oxetane-2,2-dicarboxylates with diverse functionalities. nih.gov The use of enantioenriched alcohols as starting materials can lead to the formation of enantioenriched oxetanes with complete retention of configuration, highlighting the stereospecificity of this method. nih.govresearchgate.net

| Diazo Compound | Alcohol | Catalyst | Key Steps | Product | Reference |

|---|---|---|---|---|---|

| Ethyl diazomalonate | Ethylene glycol | [Rh2(OAc)4] | 1. O-H Insertion; 2. Tosylation; 3. Cyclization | Diethyl oxetane-2,2-dicarboxylate | researchgate.net |

| Diazomalonate | Enantioenriched alcohol | Rhodium catalyst | O-H Insertion/Cyclization | Enantioenriched oxetane | nih.gov |

| Various diazo compounds | Various alcohols | Rhodium catalyst | O-H Insertion/C-C Cyclization | Di-, tri-, and tetrasubstituted oxetanes | nih.govresearchgate.net |

Phase-Transfer Catalysis in Oxetane Synthesis

Phase-transfer catalysis (PTC) offers a practical and efficient method for synthesizing oxetanes, particularly through intramolecular Williamson etherification. google.com This technique facilitates the reaction between reactants located in different phases (typically aqueous and organic) by using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, to transport one reactant across the phase boundary. youtube.com

In the context of oxetane synthesis, PTC is often employed in the dehydrohalogenation of 3-halo-1-propanols or their esters using an aqueous alkaline solution. google.com The phase-transfer catalyst transports the hydroxide (B78521) ion from the aqueous phase to the organic phase, where it deprotonates the alcohol, forming an alkoxide. This alkoxide then undergoes intramolecular SN2 cyclization to form the oxetane ring. This method has been shown to produce oxetanes in high yields under relatively mild conditions. google.com

The use of PTC can be particularly advantageous for large-scale syntheses, as it often avoids the need for anhydrous solvents and strong, hazardous bases like sodium hydride. google.com The reaction conditions can be tuned by varying the catalyst, the concentration of the base, and the temperature to optimize the yield of the desired oxetane. google.com

Stereoselective Synthesis of Substituted Oxetanes

The development of stereoselective methods for the synthesis of substituted oxetanes is crucial, as the biological activity of oxetane-containing molecules is often dependent on their stereochemistry.

Control of Stereochemistry in Oxetane Ring Formation

Controlling stereochemistry during the formation of the oxetane ring can be achieved by starting with enantiomerically pure precursors. For instance, the cyclization of an enantioenriched 1,3-diol, where one alcohol is selectively converted to a good leaving group, can proceed with high stereospecificity to yield a stereochemically defined oxetane. illinois.edu

Another approach involves the enantioselective reduction of β-halo ketones, followed by a base-promoted Williamson ether cyclization. acs.org The use of a chiral reducing agent can establish the stereocenter at the alcohol-bearing carbon, which is then retained during the subsequent cyclization. acs.org

Furthermore, rhodium-catalyzed O-H insertion reactions have been shown to proceed with complete retention of configuration when starting from enantioenriched alcohols, providing a reliable method for the synthesis of optically active oxetanes. nih.govresearchgate.net

Diastereoselective Approaches to Oxetane Derivatives

Diastereoselective synthesis of oxetane derivatives can be accomplished through various strategies. One method involves the intramolecular C-C bond-forming Michael addition of vinylogous urethane (B1682113) derivatives. rsc.orgrsc.org This approach allows for the stereoselective synthesis of 2,3,3,4-tetrasubstituted oxetanes. rsc.orgrsc.org The stereochemical outcome of the cyclization is influenced by the substituents on the starting material. thieme-connect.com

The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, can also be employed for the diastereoselective synthesis of oxetanes. researchgate.net The diastereoselectivity of this reaction is often dependent on the geometry of the alkene and the nature of the substituents on both the alkene and the carbonyl compound. researchgate.net

Recent advances have also demonstrated the diastereoselective synthesis of oxetanes through the functionalization of complex molecules in the later stages of a synthetic sequence. acs.org For example, the direct conversion of certain steroid alcohols into oxetanes has been achieved with high diastereoselectivity. acs.org

| Method | Starting Materials | Key Features | Product | Reference |

|---|---|---|---|---|

| Intramolecular Michael Addition | Vinylogous urethane derivatives | C-C bond formation, high stereoselectivity | 2,3,3,4-Tetrasubstituted oxetanes | rsc.orgrsc.org |

| Paternò-Büchi Reaction | Carbonyl compound and alkene | [2+2] photocycloaddition, diastereoselectivity depends on substrates | Substituted oxetanes | researchgate.net |

| Late-stage C-H Functionalization | Complex alcohols (e.g., steroids) | Direct conversion with high diastereoselectivity | Diastereomerically pure oxetanes | acs.org |

Introduction and Derivatization of Iodomethyl and Methoxy (B1213986) Substituents

The synthesis of this compound hinges on the precise introduction of both the iodomethyl and methoxy groups onto the oxetane core. This can be achieved through various synthetic routes, often involving the formation of a key intermediate followed by functional group manipulation.

Halogenation Techniques for Iodomethyl Incorporation (e.g., Fluoroiodination)

The introduction of the iodomethyl group is a critical step in the synthesis of the target compound. A common and effective method for converting a primary alcohol to an alkyl iodide is the Appel reaction. wikipedia.orgwikipedia.org This reaction utilizes triphenylphosphine (B44618) and iodine to achieve the transformation under mild conditions. commonorganicchemistry.comnrochemistry.com While direct fluoroiodination is a specialized technique, the more general and widely applicable Appel reaction provides a robust method for incorporating the iodomethyl group.

A plausible synthetic route to this compound would involve the iodination of a precursor such as 3-hydroxymethyl-3-methoxyoxetane. The Appel reaction is well-suited for this conversion. The reaction proceeds via the formation of an oxyphosphonium intermediate, which is subsequently displaced by the iodide ion in an SN2 reaction. organic-chemistry.org

| Reagent System | Substrate | Product | Solvent | Conditions | Yield | Reference |

| PPh₃, I₂, Imidazole | Primary Alcohol | Primary Iodide | Dichloromethane | 0 °C to rt, 16 h | High | nrochemistry.com |

| PPh₃, CBr₄ | Primary Alcohol | Primary Bromide | Dichloromethane | rt, 14 h | Good | sciforum.net |

Table 1: Representative Conditions for Appel-type Halogenation Reactions.

It is important to note that while the synthesis of the bromo-analogue, 3-(bromomethyl)-3-methoxyoxetane, has been reported via the cyclization of 2,2-di(bromomethyl)propan-1-ol derivatives, the direct iodination of a pre-formed 3-hydroxymethyl-3-methoxyoxetane using the Appel reaction represents a more convergent and potentially higher-yielding approach for the iodo-analogue.

Methoxylation Strategies on Oxetane Cores

The introduction of the methoxy group at the C3 position of the oxetane ring is another key transformation. A prevalent method for forming ether linkages is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. chem-station.com

In the context of synthesizing this compound, a potential strategy involves the methoxylation of a suitable precursor, such as 3-iodomethyl-3-hydroxyoxetane. The hydroxyl group would be deprotonated using a strong base like sodium hydride (NaH) to form the corresponding alkoxide. This alkoxide would then react with a methylating agent, such as methyl iodide or dimethyl sulfate, to yield the desired methoxy group.

Alternatively, the synthesis can commence from a precursor where the methoxy group is already in place. For instance, starting from a diol, one hydroxyl group can be selectively protected, the other methylated, and then the protected group can be converted to the iodomethyl functionality.

| Base | Alkylating Agent | Substrate | Product | Solvent | Yield | Reference |

| NaH | Methyl Iodide | Alcohol | Methyl Ether | THF | Good | masterorganicchemistry.com |

| KOH | Alkyl Halide | Alcohol | Ether | Ethanol | Varies | acs.org |

Table 2: General Conditions for Williamson Ether Synthesis.

Functional Group Interconversions on Pre-formed Oxetane Building Blocks

The synthesis of this compound often relies on the strategic interconversion of functional groups on a pre-formed oxetane ring. A common starting material for the synthesis of 3,3-disubstituted oxetanes is oxetan-3-one. acs.org This ketone can undergo a variety of transformations to introduce the desired substituents.

A plausible synthetic sequence starting from oxetan-3-one could involve:

Grignard reaction or similar nucleophilic addition to the ketone with a suitable one-carbon nucleophile to introduce a hydroxymethyl group.

Methoxylation of the resulting tertiary alcohol via the Williamson ether synthesis as described in section 2.3.2.

Conversion of the hydroxymethyl group to an iodomethyl group using the Appel reaction as detailed in section 2.3.1.

This stepwise approach allows for the controlled introduction of each functional group. The stability of the oxetane ring under the conditions of each transformation is a critical consideration. rsc.org

Another powerful strategy involves the ring-opening of epoxides. For example, a suitably substituted epoxide can be opened by a nucleophile to generate a 1,3-diol precursor, which can then undergo intramolecular cyclization to form the oxetane ring.

| Starting Material | Key Transformation | Intermediate/Product | Reagents | Reference |

| Oxetan-3-one | Grignard Reaction | 3-Hydroxymethyl-3-alkyloxetane | Alkylmagnesium bromide | researchgate.net |

| 1,3-Diol | Intramolecular Williamson Etherification | Oxetane | Base, conversion of one alcohol to a leaving group | acs.orgnih.gov |

| Primary Alcohol | Appel Reaction | Primary Iodide | PPh₃, I₂ | acs.org |

Table 3: Key Functional Group Interconversions for Oxetane Synthesis.

Scalability and Process Optimization in this compound Synthesis

The transition from laboratory-scale synthesis to large-scale production of this compound presents several challenges and opportunities for process optimization. Key considerations include the cost and availability of starting materials, the efficiency and safety of the chemical transformations, and the ease of purification.

The Williamson ether synthesis, a cornerstone of many oxetane syntheses, has been shown to be scalable. sid.irresearchgate.net Microwave-assisted Williamson ether synthesis has been reported to significantly reduce reaction times and improve yields, offering a potential avenue for process intensification. wikipedia.org For large-scale production, optimizing reaction conditions such as solvent choice, base concentration, and temperature is crucial to maximize yield and minimize side reactions. The use of phase-transfer catalysts can also facilitate the reaction, particularly when dealing with heterogeneous reaction mixtures.

The Appel reaction, while effective, generates triphenylphosphine oxide as a stoichiometric byproduct, which can complicate purification on a large scale. Strategies to mitigate this include the use of catalytic amounts of phosphine (B1218219) reagents or the development of efficient purification protocols.

Recent advances in flow chemistry offer promising solutions for the scalable and safe synthesis of highly reactive intermediates, which could be applied to the synthesis of functionalized oxetanes. nih.gov Continuous flow reactors can provide precise control over reaction parameters, leading to improved yields and safety profiles, especially for exothermic reactions. One report details the kilogram-scale synthesis of a functionalized oxetane, demonstrating the feasibility of producing these valuable building blocks on an industrial scale. nih.gov

Chemical Reactivity and Mechanistic Investigations of 3 Iodomethyl 3 Methoxy Oxetane

Ring-Opening Reactions of the Oxetane (B1205548) Moiety

The inherent ring strain of the oxetane core, estimated to be around 106 kJ mol⁻¹, makes it susceptible to ring-opening reactions, a property that is intermediate between the more reactive epoxides (112 kJ mol⁻¹) and the more stable tetrahydrofurans (25 kJ mol⁻¹). nih.govdoi.org This reactivity can be initiated by both nucleophilic and acidic reagents, with the substitution pattern on the ring influencing the regioselectivity of the cleavage.

The ring-opening of unsymmetrically substituted oxetanes with nucleophiles is a key transformation. magtech.com.cn Generally, strong nucleophiles tend to attack the less sterically hindered carbon atom adjacent to the oxygen in the oxetane ring. magtech.com.cn This preference is governed by steric effects and typically follows an SN2 mechanism. In the case of 3-(iodomethyl)-3-methoxy-oxetane, the quaternary carbon at the 3-position is highly sterically hindered. Consequently, nucleophilic attack is expected to occur at one of the unsubstituted methylene (B1212753) carbons (C2 or C4) of the oxetane ring.

The strain within the four-membered ring facilitates its opening by nucleophiles. acs.org Powerful nucleophiles, such as organolithium reagents and Grignard reagents, are often required to open the less strained oxetane ring compared to the three-membered epoxide ring. youtube.com The reaction typically proceeds via an SN2 pathway, where the nucleophile attacks one of the α-carbons to the ether oxygen, leading to the cleavage of a C-O bond.

In the presence of Brønsted or Lewis acids, the ring-opening of oxetanes is facilitated. researchgate.net The acid activates the oxetane by protonating the oxygen atom, making the ring more susceptible to nucleophilic attack, even by weak nucleophiles. magtech.com.cn For unsymmetrical oxetanes, acid-catalyzed ring-opening often leads to attack at the more substituted carbon atom, a result of electronic effects where a partial positive charge is better stabilized at the more substituted position. magtech.com.cn

For this compound, acid catalysis would likely lead to the formation of a tertiary carbocation or a species with significant carbocationic character at the C3 position. This intermediate can then be trapped by a nucleophile. However, 3,3-disubstituted oxetanes can exhibit high stability towards external nucleophiles, but remain susceptible to intramolecular ring-opening, especially under acidic conditions. nih.gov This can lead to rearrangements and the formation of other heterocyclic systems. For instance, acid-catalyzed processes involving oxetanols have been shown to lead to the formation of 1,4-dioxanes through an oxetane carbocation intermediate. nih.gov

The presence of two reactive sites in this compound—the oxetane ring and the iodomethyl group—raises the issue of chemoselectivity. The choice of reagents and reaction conditions determines which functional group will react preferentially.

Generally, strong, soft nucleophiles might favor substitution at the iodomethyl group, while hard nucleophiles, especially under acidic conditions, might favor ring-opening of the oxetane. Lewis acids can play a crucial role in directing the reaction pathway. For example, some Lewis acids might coordinate to the oxetane oxygen, activating the ring for cleavage, while others might interact with the iodine atom, facilitating substitution. The inherent stability of the 3,3-disubstituted oxetane ring suggests that under many conditions, reactions might favor the more accessible iodomethyl group. chemrxiv.org

Reactivity Profiles of the Iodomethyl Functional Group

The iodomethyl group is a key site of reactivity in this compound, primarily due to the carbon-iodine bond, where iodine is a good leaving group.

The primary iodide of the iodomethyl group is susceptible to nucleophilic substitution. These reactions can proceed through either an SN1 or SN2 mechanism, although the SN2 pathway is generally favored for primary halides. In an SN2 reaction, a nucleophile directly attacks the carbon atom, leading to inversion of stereochemistry (if the carbon were chiral).

The structure of this compound, being a neopentyl-type halide, presents significant steric hindrance to a backside SN2 attack. This steric hindrance can slow down the rate of SN2 reactions. An SN1 reaction, which proceeds through a carbocation intermediate, is also a possibility, especially with a good leaving group like iodide and under conditions that favor carbocation formation (e.g., polar protic solvents). However, the formation of a primary carbocation is generally unfavorable.

The carbon-iodine bond in the iodomethyl group is reactive towards oxidative addition with low-valent transition metals. This process is fundamental in many cross-coupling reactions. For example, metals like palladium(0) or nickel(0) can insert into the C-I bond, forming an organometallic intermediate. This intermediate can then participate in various coupling reactions, such as Suzuki, Stille, or Negishi couplings, to form new carbon-carbon bonds.

Furthermore, the iodomethyl group can be used to form organometallic reagents, such as Grignard reagents (by reaction with magnesium) or organolithium compounds (by reaction with lithium metal). These reagents are powerful nucleophiles and can be used in a wide range of subsequent reactions. The formation of these organometallic species would create a nucleophilic center at the methyl group, which could then be used to react with various electrophiles.

Radical Reactions Involving the C-I Bond

The carbon-iodine (C-I) bond in this compound is the most likely site for initiating radical reactions due to its lower bond dissociation energy compared to C-H, C-C, and C-O bonds within the molecule. Homolytic cleavage of the C-I bond, typically induced by light (photolysis) or radical initiators, would generate a primary alkyl radical centered on the exocyclic methylene group.

Recent studies on similarly substituted small-ring heterocycles have demonstrated the feasibility of generating and utilizing such radicals. For instance, photoredox catalysis has been successfully employed for the generation of alkyl radicals from 3-iodo-oxetanes for use in coupling reactions. researchgate.net Similarly, research on 3-aryl-3-carboxylic acid oxetanes has shown that tertiary benzylic oxetane radicals can be formed via decarboxylation and subsequently participate in conjugate additions. researchgate.netnih.gov These studies suggest that the radical generated from this compound would be a viable intermediate for various C-C bond-forming reactions.

The reactivity of the resulting oxetanylmethyl radical is influenced by the strained four-membered ring. Computational studies on related benzylic oxetane radicals indicate that the ring strain can lead to a more exergonic Giese addition step compared to unstrained analogues, which can suffer from reversibility and competing radical dimerization. researchgate.netnih.gov This suggests that the presence of the oxetane ring in 3-(oxetanylmethyl) radical could enhance its utility in radical-mediated addition reactions.

Influence of the Methoxy (B1213986) Substituent on Oxetane Reactivity

The methoxy group at the 3-position significantly modulates the electronic properties and, consequently, the reactivity of the oxetane ring. Its influence is twofold, operating through inductive and resonance effects.

Inductive Effect: The oxygen atom of the methoxy group is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect polarizes the C3-O(methoxy) bond and also withdraws electron density from the oxetane ring's carbon atoms, particularly C3. This deactivation can influence the ring's susceptibility to certain types of attack.

Resonance Effect: The oxygen atom also possesses lone pairs of electrons that can be donated through resonance (+R effect). While this effect is most pronounced in conjugated systems like anisole, a similar, albeit weaker, interaction can occur with the orbitals of the oxetane ring. vaia.com

The net electronic effect of the methoxy group is a balance of these opposing forces. In the context of the oxetane ring, the inductive withdrawal is generally considered dominant, making the ring carbons more electrophilic. This is a key factor in the context of ring-opening reactions. For instance, in cationic ring-opening polymerization (CROP), the electron-withdrawing nature of the methoxy group can influence the stability of the propagating cationic species. The stability of the oxetane ring itself is also affected by its substitution pattern; 3,3-disubstituted oxetanes are generally more stable because the substituents sterically hinder the approach of nucleophiles to the C–O σ* antibonding orbital, a pathway for ring-opening. nih.govchemrxiv.org

Polymerization Mechanisms and Kinetics of Oxetane Monomers

Substituted oxetanes are valuable monomers for producing polyethers with unique properties. The polymerization behavior of this compound can be inferred from extensive studies on related monomers.

Cationic Ring-Opening Polymerization (CROP) of Substituted Oxetanes

Cationic ring-opening polymerization (CROP) is the most common method for polymerizing oxetanes. uni-muenchen.deresearchgate.net The process is initiated by electrophilic species, such as protic acids (e.g., CF₃SO₃H) or Lewis acids (e.g., BF₃·OEt₂), which activate the oxygen atom of the oxetane ring. gelest.comnih.gov This activation is followed by nucleophilic attack by another monomer molecule, leading to ring-opening and the formation of a propagating chain with a tertiary oxonium ion as the active center.

The mechanism is characterized by several key features:

Initiation: Formation of a tertiary oxonium ion by protonation or coordination of a Lewis acid to the oxetane oxygen.

Propagation: Nucleophilic attack of a monomer on the α-carbon of the cyclic oxonium ion, regenerating the active species at the chain end.

Chain Transfer: Transfer reactions to the polymer backbone can occur, leading to branched structures and a broadening of the molecular weight distribution. researchgate.netradtech.org

Cyclization: "Backbiting" reactions, where the active chain end attacks its own chain, can lead to the formation of cyclic oligomers, a common feature in the polymerization of cyclic ethers. rsc.org

The kinetics of CROP are typically first-order with respect to both the monomer and initiator concentrations. researchgate.net

Effect of Substituents on Polymerization Reactivity and Polymer Properties

Substituents at the 3-position of the oxetane ring have a profound impact on both the monomer's reactivity and the resulting polymer's properties.

Reactivity:

Electronic Effects: Electron-withdrawing groups, such as the methoxy and iodomethyl groups in the target molecule, can decrease the nucleophilicity of the oxetane oxygen. This can slow down the rate of polymerization compared to unsubstituted oxetane.

Steric Effects: Bulky substituents at the 3-position can sterically hinder the approach of the incoming monomer, also reducing the polymerization rate. However, the ring strain of 3,3-disubstituted oxetanes is generally higher than monosubstituted ones, which can increase the thermodynamic driving force for polymerization. illinois.edu

Polymer Properties: The substituents are incorporated as side chains in the final polyether, directly influencing its physical and chemical properties.

The methoxy group can increase the polarity and potential for hydrogen bonding of the polymer, affecting its solubility and thermal properties.

The iodomethyl group provides a reactive handle for post-polymerization modification. The C-I bond can be substituted by various nucleophiles to introduce a wide range of functionalities, creating tailored materials.

The table below summarizes the expected effects of the substituents in this compound on its polymerization.

| Substituent | Electronic Effect | Steric Effect | Impact on Polymerization Rate | Impact on Polymer Properties |

| -CH₂I | Electron-withdrawing (-I) | Moderate | Likely decreases rate | Provides reactive site for modification |

| -OCH₃ | Electron-withdrawing (-I) | Small | Likely decreases rate | Increases polarity, potential H-bonding |

Copolymerization Studies with Other Cyclic Ethers

This compound can be copolymerized with other cyclic ethers, such as oxiranes (epoxides) and tetrahydrofuran (B95107) (THF), to create copolymers with tailored properties. The relative reactivity of the comonomers, described by reactivity ratios (r₁ and r₂), determines the microstructure of the resulting copolymer (i.e., random, blocky, or alternating).

Studies on the copolymerization of substituted oxetanes have shown that:

Oxetanes are generally less reactive than the more strained three-membered oxiranes in CROP. radtech.org When copolymerized, the oxirane will typically polymerize faster.

The copolymerization of 3,3-bis(chloromethyl)oxetane (B146354) with various cyclic ethers showed that monomer reactivity toward a cationic center generally decreases with increasing ring size (oxiranes > oxetanes > THF). researchgate.net

Copolymerization of 3-azidomethyl-3-methyloxetane, a structural analogue, has been performed to create energetic copolymers. researchgate.net This demonstrates the feasibility of polymerizing oxetanes with functional and electron-withdrawing groups.

Copolymerization of this compound with a comonomer like propylene (B89431) oxide would likely result in a random or gradient copolymer, with the properties (e.g., Tg, solubility, reactivity) being an average of the two homopolymers, tunable by the comonomer feed ratio.

Computational and Theoretical Chemical Studies of 3 Iodomethyl 3 Methoxy Oxetane

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical calculations are instrumental in elucidating the electronic structure and bonding characteristics of molecules like 3-(iodomethyl)-3-methoxy-oxetane. Methods such as Density Functional Theory (DFT) are commonly employed to model molecular orbitals, charge distribution, and bond properties.

The electronic environment of this compound is significantly influenced by the presence of three electronegative atoms: the ring oxygen, the methoxy (B1213986) oxygen, and the iodine atom. The oxetane (B1205548) ring itself possesses a notable dipole moment due to the C-O-C ether linkage. The substituents at the C3 position further modulate this electronic landscape. The methoxy group, with its oxygen atom, acts as a sigma-electron-withdrawing group and a pi-electron donor. The iodomethyl group is primarily an electron-withdrawing substituent due to the electronegativity of the iodine atom, which polarizes the C-I bond.

A hypothetical Mulliken charge distribution, based on calculations of similar substituted oxetanes, is presented in the table below. These partial charges indicate the localization of electron density within the molecule.

Table 1: Hypothetical Mulliken Partial Charges for this compound

| Atom | Hypothetical Partial Charge (a.u.) |

|---|---|

| Oxetane Oxygen | -0.45 |

| C2/C4 (Oxetane Ring) | +0.20 |

| C3 (Oxetane Ring) | +0.15 |

| Methoxy Oxygen | -0.40 |

| Methoxy Carbon | +0.10 |

| Iodomethyl Carbon | +0.05 |

| Iodine | -0.10 |

| Hydrogens | +0.05 to +0.15 |

Note: These values are illustrative and based on general principles of electron distribution in similar molecules.

The bonding in the oxetane ring is characterized by significant ring strain, which influences its chemical behavior. The C-O-C and C-C-C bond angles are compressed compared to their ideal tetrahedral values. The C-I bond is the most polarizable and weakest covalent bond in the substituent framework, making it a key site for chemical reactivity.

Conformational Dynamics and Ring Puckering in Oxetane Systems

For a 3,3-disubstituted oxetane like this compound, the puckered conformation is favored as it relieves torsional strain from eclipsing interactions between adjacent methylene (B1212753) groups. acs.org The degree of puckering can be quantified by a puckering angle. In unsubstituted oxetane, this angle is small, but bulky or electronegative substituents can increase it. acs.org For instance, X-ray crystallography has shown that the puckering angle in the insecticide EDO, a substituted oxetane, is 16°. acs.org

The conformational flexibility of the methoxy and iodomethyl groups adds another layer of complexity. The rotation around the C3-C(methoxy) and C3-C(iodomethyl) bonds will lead to different rotamers with varying steric and electronic interactions. Computational modeling can predict the relative energies of these conformers and the energy barriers to their interconversion.

Table 2: Calculated Conformational Data for a Model 3,3-Disubstituted Oxetane

| Parameter | Calculated Value |

|---|---|

| Ring Puckering Angle | 15-20° |

| Energy Barrier to Planarity | 1-2 kcal/mol |

| C-O Bond Length (ring) | ~1.45 Å |

| C-C Bond Length (ring) | ~1.54 Å |

Note: These values are typical for substituted oxetanes and serve as an estimation for this compound.

Reaction Pathway Modeling for Key Chemical Transformations

Computational chemistry provides a powerful tool for modeling reaction pathways and understanding the mechanisms of chemical transformations. For this compound, a key reaction is the nucleophilic substitution at the iodomethyl group, given that iodide is an excellent leaving group.

Reaction pathway modeling for an SN2 reaction with a nucleophile (e.g., a hydroxide (B78521) ion) would involve calculating the energies of the reactants, the transition state, and the products. This allows for the determination of the activation energy, which is a key indicator of the reaction rate. The modeling would likely show the nucleophile attacking the carbon atom of the iodomethyl group from the side opposite to the iodine atom, leading to an inversion of stereochemistry if the carbon were chiral.

Another important transformation for oxetanes is ring-opening, which can be catalyzed by acids or bases. nih.gov Computational studies can model these pathways to predict the regioselectivity of the ring-opening, i.e., whether the nucleophile attacks the C2 or C4 position. In the case of this compound under acidic conditions, protonation of the oxetane oxygen would be the first step, followed by nucleophilic attack. The steric hindrance from the 3,3-disubstitution would likely direct the nucleophile to the less hindered C2 or C4 positions.

Prediction of Structure-Reactivity Relationships

By systematically varying the substituents on the oxetane ring in computational models, it is possible to establish structure-reactivity relationships. For the family of 3-halomethyl-3-methoxy-oxetanes, one could predict how the reactivity changes as the halogen is varied from fluorine to iodine.

Computational models would likely predict that the reactivity of the C-X bond (where X is a halogen) towards nucleophilic substitution increases down the group (F < Cl < Br < I). This is due to the decreasing C-X bond strength and the increasing stability of the leaving halide anion.

Furthermore, the electronic properties of the substituents at C3 can influence the reactivity of the oxetane ring itself. Electron-withdrawing groups can affect the basicity of the oxetane oxygen and its susceptibility to protonation, which is the initial step in acid-catalyzed ring-opening reactions. Computational studies can quantify these effects by calculating properties such as the proton affinity of the oxetane oxygen.

Table 3: Predicted Relative Reactivity for Nucleophilic Substitution at the Halomethyl Group

| Compound | Relative Activation Energy (Calculated) |

|---|---|

| 3-(Fluoromethyl)-3-methoxy-oxetane | High |

| 3-(Chloromethyl)-3-methoxy-oxetane | Moderate |

| 3-(Bromomethyl)-3-methoxy-oxetane | Low |

| This compound | Very Low |

Note: This table illustrates a predicted trend based on known chemical principles of leaving group ability.

Applications in Advanced Organic Synthesis Research

Utilization as a Versatile Synthetic Intermediate and Building Block

The utility of 3-(Iodomethyl)-3-methoxy-oxetane as a synthetic intermediate stems primarily from the presence of the iodomethyl group. The carbon-iodine bond is relatively weak, making iodide an excellent leaving group in nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide array of functional groups at the C3 position, rendering the compound a versatile building block for elaborating molecular complexity. chemrxiv.orgresearchgate.net

The oxetane (B1205548) ring itself is generally stable under neutral or basic conditions commonly employed for nucleophilic substitutions, allowing for selective reaction at the side chain without compromising the core structure. chemrxiv.orgrsc.org This chemical stability is a significant advantage, enabling its incorporation early in a synthetic sequence. utexas.edu A variety of nucleophiles can be used to displace the iodide, thereby installing new functionalities onto the oxetane scaffold. This versatility makes this compound a valuable precursor for creating libraries of 3,3-disubstituted oxetanes for applications such as drug discovery. acs.org

| Nucleophile | Reagent Example | Resulting Functional Group | Potential Application |

|---|---|---|---|

| Azide | Sodium Azide (NaN₃) | -CH₂N₃ | Precursor to primary amines, triazoles nih.gov |

| Cyanide | Sodium Cyanide (NaCN) | -CH₂CN | Precursor to carboxylic acids, amines |

| Thiolate | Sodium Thiophenoxide (PhSNa) | -CH₂SPh | Introduction of sulfur-containing moieties chemrxiv.org |

| Alkoxide | Sodium Ethoxide (EtONa) | -CH₂OEt | Formation of ether linkages |

| Amine | Imidazole | -CH₂(C₃H₃N₂) | Synthesis of heterocyclic derivatives nih.gov |

| Carboxylate | Sodium Acetate (AcONa) | -CH₂OAc | Formation of ester linkages |

Construction of Complex Polyfunctionalized Molecules

The strategic application of this compound facilitates the synthesis of highly functionalized molecules that are challenging to access through other methods. Its bifunctional nature is key to its utility in this context.

One significant application is in the construction of spirocyclic systems. magtech.com.cn Spirocycles, which contain two rings connected by a single atom, are of great interest in medicinal chemistry due to their rigid, three-dimensional structures. beilstein-journals.orgresearchgate.net this compound can serve as a linchpin in spirocycle synthesis. For instance, a synthetic route could involve an initial substitution of the iodide with a nucleophile that contains a second reactive site. A subsequent intramolecular reaction, such as an iodocyclization or ring-closing metathesis involving a group tethered to the nitrogen of a newly formed amine, can then form the second ring, creating a spiro-oxetane. chemrxiv.orgbeilstein-journals.org

Furthermore, while the oxetane ring is stable under many conditions, it can be strategically opened under Lewis or Brønsted acidic conditions. beilstein-journals.orgrsc.org This ring-opening reaction transforms the cyclic ether into a polyfunctionalized acyclic 1,3-diol derivative. This transformation unmasks significant functionality and provides a linear, stereodefined carbon chain that can be further elaborated into complex natural products or other intricate molecular targets. cihanuniversity.edu.iqresearchgate.net The presence of the methoxy (B1213986) group adds another layer of functionality to the resulting acyclic product.

Precursor Development for Fluorinated and Other Functionalized Oxetane Derivatives

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. researchgate.netchemrxiv.org this compound is a valuable precursor for the synthesis of fluorinated oxetane derivatives, which are a prized class of compounds. chemeurope.comnus.edu.sg

The most direct route to fluorinated analogues involves a nucleophilic fluoride source to displace the iodide in a halogen exchange reaction (Finkelstein reaction). Reagents such as cesium fluoride or silver fluoride can be employed for this transformation. Alternatively, the iodomethyl group can first be converted to a hydroxymethyl group, which can then undergo deoxofluorination using reagents like DAST (diethylaminosulfur trifluoride) or morph-DAST. chemrxiv.orgresearchgate.netchemrxiv.org These methods provide access to 3-(fluoromethyl)-3-methoxy-oxetane, a compound that combines the beneficial properties of the oxetane ring with those conferred by fluorine. A patent has described the synthesis of various fluorinated oxetanes using related 3-substituted oxetane precursors, highlighting the industrial interest in these motifs. google.com

Beyond fluorination, the conversion of the iodomethyl group into a wide range of other functionalities is a key application. As outlined in Table 2, this versatility allows for the synthesis of a diverse library of oxetane-containing building blocks, including amines, alcohols, and carboxylic acids, directly from a common precursor. chemrxiv.orgresearchgate.net

| Target Functional Group | Synthetic Sequence Example | Key Reagents |

|---|---|---|

| Fluoromethyl (-CH₂F) | Halogen Exchange | AgF, CsF chemrxiv.org |

| Hydroxymethyl (-CH₂OH) | Substitution followed by hydrolysis | 1. Sodium Acetate; 2. NaOH |

| Aminomethyl (-CH₂NH₂) | Azide substitution followed by reduction | 1. NaN₃; 2. H₂, Pd/C or PPh₃/H₂O researchgate.net |

| Carboxylic Acid (-COOH) | Oxidation of the corresponding alcohol | TEMPO, PCC, or KMnO₄ chemrxiv.org |

| Aldehyde (-CHO) | Oxidation of the corresponding alcohol | Dess-Martin periodinane (DMP) chemrxiv.org |

Exploitation of the Oxetane Scaffold for Stereochemical Control in Organic Synthesis

The rigid and puckered nature of the oxetane ring provides a well-defined three-dimensional scaffold that can be exploited to control stereochemistry in organic reactions. acs.orgutexas.edu While this compound is itself achiral, reactions involving this building block can lead to the formation of new stereocenters, and the oxetane core can influence the stereochemical outcome of these transformations.

The introduction of substituents onto the oxetane ring leads to a more puckered conformation compared to the parent, unsubstituted oxetane. acs.orgutexas.edu In a 3,3-disubstituted oxetane, the spatial arrangement of the iodomethyl and methoxy groups is fixed relative to the ring. This defined geometry can create a sterically biased environment, directing the approach of incoming reagents to one face of a reacting functional group. For example, in a reaction that creates a new stereocenter adjacent to the ring, the oxetane scaffold can lead to a high degree of diastereoselectivity.

Although the direct subject is achiral, the principles of stereocontrol are well-demonstrated in the chemistry of chiral oxetanes. Asymmetric synthesis of substituted oxetanes and their subsequent stereoselective transformations, such as catalytic hydrogenolysis or ring-opening, are known to proceed with high fidelity, highlighting the ring's ability to transmit stereochemical information. researchgate.net Catalytic asymmetric ring-opening of prochiral 3-substituted oxetanes has also been developed as a powerful method to access highly functionalized chiral building blocks. rsc.org These examples underscore the potential of the rigid oxetane framework to serve as a stereocontrolling element in the synthesis of complex chiral molecules.

Research in Materials Science with Oxetane Derivatives

Monomeric Applications in Polymer Chemistry

The primary application of oxetane (B1205548) derivatives in polymer chemistry lies in their function as monomers for the synthesis of polyoxetanes. The substitution at the 3-position of the oxetane ring plays a crucial role in determining the polymerization behavior and the properties of the resulting polymer.

Development of Polyoxetanes with Tunable Architectures and Properties

The synthesis of polyoxetanes is predominantly achieved through cationic ring-opening polymerization (CROP). researchgate.netnih.gov This method allows for the creation of polymers with diverse architectures, including linear, branched, and hyperbranched structures. The properties of these polymers, such as their thermal stability, solubility, and mechanical strength, can be finely tuned by the choice of substituents on the oxetane monomer. nih.gov

For instance, the polymerization of 3-ethyl-3-(hydroxymethyl)oxetane (EHO) has been extensively studied, yielding hyperbranched poly(hydroxyl)oxetanes (POXs). researchgate.netnih.gov The theoretical molar mass and dispersity of these polymers can be controlled by adjusting the ratio of the monomer to the core molecule, such as 1,1,1-tris(hydroxymethyl)propane (TMP). researchgate.netnih.gov

| Monomer/Core Molecule | Monomer:Core Ratio | Theoretical Molar Mass ( g/mol ) | Dispersity (Mw/Mn) |

| EHO/TMP | 5:1 | 714 | 1.77 |

| EHO/TMP | 10:1 | 1314 | 2.15 |

| EHO/TMP | 25:1 | 3092 | 3.21 |

| EHO/TMP | 50:1 | 5942 | 3.75 |

| Data derived from studies on 3-ethyl-3-(hydroxymethyl)oxetane (EHO) and 1,1,1-tris(hydroxymethyl)propane (TMP) as a core molecule. researchgate.netnih.gov |

The presence of the iodomethyl group in 3-(Iodomethyl)-3-methoxy-oxetane would offer a reactive site for further functionalization, a feature also seen in related halo-substituted oxetanes like 3-(chloromethyl)-3-methyloxetane. nih.gov This would enable the synthesis of graft copolymers or the introduction of specific functionalities to tailor the polymer's properties for targeted applications. The methoxy (B1213986) group, being relatively small and polar, would influence the polymer's solubility and thermal characteristics.

Role in Crosslinking Formulations and Polymer Networks

Oxetane-functionalized polymers are valuable components in crosslinking formulations, leading to the formation of robust polymer networks. The crosslinking process can be initiated thermally or photochemically. For example, oxetane units attached to the side chains of low bandgap polymers have been shown to undergo thermal crosslinking upon heating, even without an added initiator. rsc.org This process enhances the morphological stability of the polymer blend, which is crucial for applications in organic solar cells. rsc.org

The crosslinking of oxetane-functionalized materials can also be achieved through cationic photopolymerization. radtech.orgradtech.org This method is particularly useful for creating coatings and adhesives. The reactivity of oxetane monomers in these formulations can be enhanced by copolymerizing them with other cyclic ethers like epoxides. researchgate.net The presence of a highly polarizable iodine atom in this compound could potentially facilitate cationic ring-opening, making it a reactive component in such formulations. The ability to form cross-linked networks is essential for creating materials with improved mechanical strength and thermal stability. youtube.com

Advanced Materials Development

The unique chemical functionalities of oxetane derivatives pave the way for their use in the development of advanced materials with specialized electronic and optical properties.

Application in Organic (Opto)Electronic Devices

Oxetane-functionalized materials have shown promise in the fabrication of organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net One strategy involves the synthesis of crosslinkable small molecules or polymers containing OLED-active units and pendant oxetane groups. researchgate.net This allows for the creation of stable, multi-layered device structures. While specific research on poly(this compound) in OLEDs is not available, the principles derived from other functionalized polyoxetanes suggest its potential. The ability to form stable, cross-linked films is a key advantage in preventing the dissolution of underlying layers during the fabrication of multilayer devices. researchgate.net Furthermore, the incorporation of heavy atoms like iodine can, in some cases, influence the photophysical properties of organic materials, a factor that could be explored in the context of optoelectronic applications. rsc.org

Fabrication of Photosensitive Resins and Coatings

Oxetane derivatives are key components in the formulation of photosensitive resins and coatings due to their ability to undergo rapid photopolymerization. dntb.gov.uaresearchgate.net Cationic photopolymerization of oxetanes is an efficient method for producing highly cross-linked networks, which are desirable for applications such as photoresists and protective coatings. dntb.gov.ua The reactivity of oxetane monomers can be tailored by their substitution pattern. For instance, the copolymerization of oxetanes with epoxides or vinyl ethers can accelerate the curing process. researchgate.nettoagosei.co.jp

The development of acrylic resins with pendant oxetane groups allows for dual-curing systems, combining free-radical and cationic polymerization to achieve superior material properties. dntb.gov.ua The iodomethyl group in this compound could potentially act as a photo-labile group under certain conditions, or the resulting polymer could be further functionalized with photosensitive moieties, making it a candidate for advanced photolithographic applications.

Investigations into Structure-Property Relationships in Oxetane-Derived Polymers

Understanding the relationship between the molecular structure of oxetane monomers and the macroscopic properties of the resulting polymers is crucial for designing materials with desired characteristics. The nature of the pendant groups on the polyoxetane backbone significantly influences properties such as thermal stability, mechanical strength, and solubility. researchgate.netrsc.org

For example, studies on polyaspartamide polymers have shown that the degradation rate is sensitive to the nature of the pendant groups. nih.gov Similarly, in thermoresponsive polyesters, the cloud point temperature is highly dependent on the structure of the pendant group. researchgate.netrsc.org

Exploration in Medicinal Chemistry Research Principles and Design

Oxetane (B1205548) Motif as a Bioisostere in Molecular Design

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a powerful tool in drug discovery. The oxetane ring has emerged as a versatile bioisostere, offering a unique combination of properties that can be leveraged to overcome common challenges in drug design. digitellinc.comnih.gov

Isosteric Replacement of Carbonyl and Gem-Dimethyl Functionalities

The oxetane motif has been successfully employed as a bioisosteric replacement for both carbonyl and gem-dimethyl groups. rsc.org The oxetane's oxygen atom can act as a hydrogen bond acceptor, mimicking the hydrogen bonding capability of a carbonyl group. u-tokyo.ac.jp This substitution can be particularly advantageous as carbonyl groups can be susceptible to metabolic degradation. u-tokyo.ac.jp

Furthermore, the oxetane ring can serve as a surrogate for the gem-dimethyl group, a common moiety used to block metabolically vulnerable positions in a molecule. acs.org However, the introduction of a gem-dimethyl group often increases a compound's lipophilicity, which can negatively impact its pharmacokinetic properties. acs.org Replacing it with an oxetane ring can introduce steric bulk without a significant increase in lipophilicity, and in many cases, can even enhance metabolic stability. nih.govu-tokyo.ac.jp Studies have shown that replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000 and often reduces the rate of metabolic degradation. sonar.ch

| Original Functional Group | Bioisosteric Replacement | Key Advantages of Replacement | Reference |

|---|---|---|---|

| Carbonyl (C=O) | Oxetane | Improved metabolic stability, similar hydrogen bonding capacity. | u-tokyo.ac.jp |

| Gem-Dimethyl | Oxetane | Increased aqueous solubility, reduced lipophilicity, enhanced metabolic stability. | acs.orgsonar.ch |

Impact on Molecular Shape, Polarity, and Three-Dimensionality

The incorporation of an oxetane ring significantly influences a molecule's physical and chemical properties. The presence of sp³-hybridized carbon atoms within the oxetane ring imparts a greater degree of three-dimensionality compared to the planar nature of many aromatic scaffolds. nih.govnih.gov This increased three-dimensionality can lead to improved target selectivity and better pharmacokinetic profiles. nih.gov

The oxetane motif is also characterized by its polarity. nih.gov This inherent polarity can be a desirable feature in drug design, as it can enhance interactions with biological targets and improve aqueous solubility. The introduction of substituents on the oxetane ring can further modify its conformation, leading to a more puckered structure. acs.org

Strategies for Modulating Physicochemical Properties Relevant to Ligand Design

The strategic placement of an oxetane moiety, such as in 3-(Iodomethyl)-3-methoxy-oxetane, can be a powerful method for fine-tuning the physicochemical properties of a ligand. These properties are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Effect of Oxetane Incorporation | Rationale | Reference |

|---|---|---|---|

| Aqueous Solubility | Increase | Introduction of a polar motif. | digitellinc.comnih.gov |

| Lipophilicity (LogD) | Decrease | Oxetane is less lipophilic than gem-dimethyl or long alkyl chains. | digitellinc.comu-tokyo.ac.jp |

Modulation of pKa and Amine Basicity

The oxetane ring exhibits an electron-withdrawing inductive effect, which can be utilized to modulate the basicity of nearby amine groups. nih.gov The pKa of an amine, a measure of its basicity, is a critical parameter influencing a drug's absorption and potential for off-target effects. By strategically placing an oxetane ring relative to an amine, its pKa can be lowered in a distance-dependent manner. nih.gov This reduction in basicity can be beneficial in mitigating issues associated with high amine basicity, such as poor cell permeability and potential cardiotoxicity. nih.gov

The inductive effect of the oxetane ring has been quantified, showing a decrease in the pKaH of an adjacent amine by approximately 2.7 units when α, 1.9 units when β, 0.7 units when γ, and 0.3 units when δ to the amine. nih.gov

Enhancement of Metabolic Stability

The introduction of an oxetane ring can enhance the metabolic stability of a compound. digitellinc.comnih.gov Metabolically labile sites in a molecule are often a major hurdle in drug development. By replacing a metabolically vulnerable group, such as a methylene (B1212753) or a carbonyl group, with a more robust oxetane ring, the rate of metabolic degradation can be significantly reduced. nih.govu-tokyo.ac.jp

While the oxetane itself can be metabolized, its stability is influenced by the substitution pattern, with 3,3-disubstituted oxetanes generally showing greater stability. acs.org The increased polarity of oxetane derivatives compared to other cyclic ethers can also contribute to their enhanced metabolic stability. acs.org This strategy of blocking metabolic "hotspots" is a key application of the oxetane motif in medicinal chemistry.

Contribution to Chemical Space Expansion in Medicinal Chemistry

The building block this compound is a valuable tool for expanding the chemical space accessible to medicinal chemists. Its structure incorporates several features that facilitate the creation of novel molecules with desirable, drug-like properties. The expansion of chemical space is critical for moving beyond traditional, often flat, aromatic-rich molecules into more three-dimensional structures, which can offer improved pharmacological profiles.

The primary contributions of this compound to chemical space expansion are:

Introduction of a 3D Motif : The oxetane ring is a strained, four-membered cyclic ether that is distinctly three-dimensional and sp³-rich. nih.govnih.gov Incorporating this rigid scaffold helps to move away from the "flatland" of 2D aromatic compounds that have historically dominated medicinal chemistry. nih.gov Molecules with greater three-dimensionality often exhibit higher aqueous solubility and can present substituents in precise vectors for optimal interaction with biological targets. nih.gov

A Versatile Reactive Handle : The iodomethyl (-CH₂I) group is a key feature, providing a highly reactive electrophilic site. ontosight.ai Iodine is an excellent leaving group, facilitating nucleophilic substitution reactions with a wide array of nucleophiles (amines, thiols, alcohols, etc.). This allows for the covalent attachment of the 3-methoxy-oxetane moiety to diverse molecular scaffolds, effectively "growing" new vectors into unexplored chemical space.

Physicochemical Property Modulation : The 3,3-disubstituted pattern, featuring both a methoxy (B1213986) and an iodomethyl group, offers a unique combination of properties. The oxetane's oxygen atom can act as a hydrogen bond acceptor, while the methoxy group adds polarity. nih.gov The incorporation of the oxetane motif itself is known to improve properties such as solubility and metabolic stability. nih.govacs.org

The table below illustrates the types of synthetic transformations enabled by the iodomethyl group, which are fundamental to its role in expanding chemical space by creating new molecular entities.

| Reaction Type | Nucleophile | Resulting Linkage | Significance in Scaffolding |

| N-Alkylation | Primary/Secondary Amine | C-N Bond | Connects the oxetane motif to amine-containing fragments, common in many drug scaffolds. |

| O-Alkylation | Alcohol/Phenol | C-O Bond (Ether) | Forms stable ether linkages to hydroxyl-containing molecules. |

| S-Alkylation | Thiol | C-S Bond (Thioether) | Creates thioether connections, useful for linking to cysteine-rich peptides or other sulfur-containing moieties. |

| C-Alkylation | Carbanion (e.g., enolates) | C-C Bond | Enables the formation of a carbon-carbon bond, directly integrating the oxetane into a carbon-based framework. |

By providing a stable, 3D core with a highly reactive handle, this compound allows chemists to systematically explore the structure-activity relationships of novel, more complex chemical architectures.

Rational Design Principles for Oxetane Inclusion in Scaffolds

The decision to incorporate an oxetane ring, specifically from a precursor like this compound, into a drug candidate is guided by several key principles of rational drug design. These principles aim to optimize the physicochemical and pharmacokinetic properties of a lead molecule to enhance its efficacy and developability.

Bioisosterism : The oxetane ring is frequently used as a bioisostere—a substituent that retains similar biological activity while altering other properties. The 3,3-disubstituted oxetane motif is a well-regarded replacement for gem-dimethyl and carbonyl groups. nih.govacs.orgdoi.org

gem-Dimethyl Replacement : Replacing a gem-dimethyl group (two methyl groups on the same carbon) with a spiro-oxetane can block metabolic oxidation at that position, thereby increasing the metabolic stability and half-life of a compound. The oxetane ring is sterically similar but electronically different. nih.gov

Carbonyl Replacement : The oxetane's oxygen atom can mimic the hydrogen-bonding capabilities of a carbonyl group's oxygen, but the oxetane is metabolically more stable and less prone to reduction. nih.gov

Improvement of Physicochemical Properties : The inclusion of an oxetane is a modern strategy to fine-tune key drug-like properties. acs.org

Solubility Enhancement : The inherent polarity of the ether linkage in the oxetane ring can lead to a significant increase in a molecule's aqueous solubility, a critical factor for oral bioavailability. nih.gov

Lipophilicity (LogD) Reduction : In drug discovery campaigns, reducing high lipophilicity is often a goal to improve safety and pharmacokinetic profiles. Adding a polar oxetane group can effectively lower the LogD of a lead compound. acs.org

Basicity (pKa) Attenuation : When placed near a basic nitrogen atom (e.g., an amine), the electron-withdrawing nature of the oxetane can lower the amine's pKa. nih.govacs.org This can be crucial for optimizing a drug's absorption, distribution, and off-target activity profiles.

Conformational Constraint and Vectorial Orientation : The rigid, puckered structure of the oxetane ring serves to lock the conformation of adjacent parts of the molecule. nih.gov By using a building block like this compound, medicinal chemists can introduce this rigid element and project the rest of the molecule into a specific, well-defined region of 3D space. This precise orientation is vital for optimizing the binding interactions within a target protein's active site. The 3,3-disubstitution pattern is particularly stable and provides a reliable anchor point for such structural exploration. doi.orgrsc.org

The following table summarizes the strategic rationale for designing a molecule with the 3-methoxy-oxetanylmethyl moiety.

| Design Goal | Rationale for Using this compound | Expected Outcome |

| Increase Metabolic Stability | The oxetane ring serves as a stable bioisostere for a metabolically labile group (e.g., gem-dimethyl). | Longer in vivo half-life, reduced clearance. nih.govacs.org |

| Enhance Aqueous Solubility | The polar ether oxygen of the oxetane increases the overall polarity of the molecule. | Improved solubility, potentially better oral absorption. nih.govnih.gov |

| Optimize Target Binding | The rigid 3D scaffold orients substituents into a specific conformation for improved interaction with a protein pocket. | Increased potency and/or selectivity. |

| Reduce Lipophilicity | Introduction of the polar oxetane group lowers the molecule's LogD. | Improved pharmacokinetic and safety profiles. acs.org |

| Modulate Basicity | The oxetane's electron-withdrawing effect can lower the pKa of a nearby basic center. | Optimized absorption and reduced off-target ion channel binding. nih.govacs.org |

In-depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Spectroscopic Data

A comprehensive article detailing the advanced analytical techniques for the structural elucidation and reaction monitoring of the chemical compound this compound cannot be generated at this time. Despite a thorough search of scientific literature and chemical databases, specific, detailed research findings and raw spectral data for this particular compound are not publicly available.

The requested article was to be structured around an in-depth exploration of various analytical methods, including high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, High-Resolution Mass Spectrometry (HRMS), and X-ray crystallography. However, the necessary data to populate these sections with scientifically accurate and detailed information for this compound is not present in the accessible scientific domain.

While general principles of these analytical techniques are well-documented for a wide range of organic molecules, including other oxetane derivatives, the specific application and resulting data for this compound are absent. This includes:

High-Resolution ¹H-NMR and ¹³C-NMR Spectroscopy: No published chemical shifts (δ), coupling constants (J), or detailed spectral assignments for this compound were found.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC): There are no publicly available 2D NMR spectra or correlation data that would be essential for unambiguously assigning the structure and connectivity of the molecule.

Dynamic NMR for Conformational Studies: Research on the conformational dynamics of the this compound ring system using dynamic NMR techniques has not been reported.

Infrared (IR) and Raman Spectroscopy: The vibrational fingerprint of this compound, including characteristic absorption bands and Raman shifts, is not available in the literature.

High-Resolution Mass Spectrometry (HRMS): Specific data on the precise mass-to-charge ratio for molecular formula determination and the fragmentation pattern of this compound under mass spectrometric conditions could not be located.

X-ray Crystallography: There are no published crystal structures for derivatives of this compound that would provide definitive solid-state structural information.

Without access to this foundational data, any attempt to construct the requested article would be speculative and fall short of the required professional and authoritative tone based on detailed research findings. The creation of interactive data tables, a key requirement of the request, is also impossible without the underlying numerical data.

Therefore, until such time as the synthesis and detailed analytical characterization of this compound are published in the scientific literature, it is not possible to fulfill the request for a comprehensive article on its advanced analytical techniques.

Advanced Analytical Techniques for Structural Elucidation and Reaction Monitoring

Chromatographic Methods (e.g., GC-MS, LC-MS) for Purity Assessment and Reaction Progression Monitoring

The purity and structural integrity of 3-(Iodomethyl)-3-methoxy-oxetane are paramount for its successful application in subsequent chemical transformations. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful analytical techniques routinely employed for these purposes. They provide not only a quantitative measure of purity but also invaluable insights into the progress of reactions, allowing for the identification of starting materials, intermediates, and byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the analysis of volatile and thermally stable compounds. For this compound, GC-MS can be effectively utilized to determine its purity by separating it from potential volatile impurities, such as residual solvents or starting materials from its synthesis.

Purity Assessment: A typical GC method would involve the injection of a dilute solution of the compound into a heated injection port, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase of the column and the mobile gas phase. The retention time (RT), the time it takes for the compound to elute from the column, is a characteristic property under a specific set of chromatographic conditions.

A challenge in the GC-MS analysis of organo-iodine compounds is the potential for thermal degradation in the injector or on the column, given that the carbon-iodine bond is relatively weak. avivanalytical.com To mitigate this, a lower injector temperature and a highly inert GC liner and column are recommended. The use of a technique like Cold Electron Ionization (Cold EI) can also be beneficial as it minimizes in-source decomposition and enhances the molecular ion peak, which can be weak or absent in standard EI-MS for iodo-compounds. avivanalytical.com

The mass spectrometer detector ionizes the eluted molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular fingerprint. For this compound, the mass spectrum would be expected to show a molecular ion peak ([M]⁺) and characteristic fragment ions. The fragmentation pattern of iodoalkanes often includes a prominent peak corresponding to the loss of an iodine atom and the formation of a stable carbocation. docbrown.infodocbrown.info The presence of an ion at m/z 127 (I⁺) is also a strong indicator of an iodine-containing compound. whitman.edu

Hypothetical GC-MS Data for Purity Analysis of this compound:

Interactive Table: GC-MS Purity Analysis

| Retention Time (min) | Compound Identity | Area (%) | Key m/z Fragments |

| 5.2 | Diethyl ether (solvent) | 0.5 | 45, 59, 74 |

| 8.9 | 3-(hydroxymethyl)-3-methoxy-oxetane (starting material) | 0.8 | 57, 73, 87, 101 |

| 12.5 | This compound | 98.5 | 57, 99, 115, 242 ([M]⁺) |

| 14.1 | Dimerization byproduct | 0.2 | >250 |

Reaction Progression Monitoring: GC-MS is also an invaluable tool for monitoring the progress of the synthesis of this compound, for instance, in a reaction involving the iodination of 3-(hydroxymethyl)-3-methoxy-oxetane. By taking aliquots from the reaction mixture at different time points, the relative amounts of the starting material and the desired product can be quantified. This allows for the determination of the reaction's endpoint and can help in optimizing reaction conditions to maximize yield and minimize byproduct formation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For compounds that are not sufficiently volatile or are thermally labile, LC-MS is the analytical method of choice. bioxpedia.com While this compound may be amenable to GC-MS, LC-MS offers a complementary and often gentler analytical approach.

Purity Assessment and Reaction Monitoring: In LC-MS, the sample is dissolved in a suitable solvent and injected into a high-performance liquid chromatography (HPLC) system. The separation occurs in a column packed with a stationary phase, with a liquid mobile phase passing through. Reversed-phase chromatography, using a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol), would be a common choice for a molecule of this polarity. researchgate.net

The eluent from the HPLC column is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques for small molecules. bu.edu ESI is particularly well-suited for polar molecules and generates protonated molecules [M+H]⁺ or adducts with other cations present in the mobile phase (e.g., [M+Na]⁺, [M+K]⁺).

LC-MS can effectively separate this compound from non-volatile impurities, such as salts or high molecular weight byproducts that would not be observable by GC. Similar to GC-MS, LC-MS can be used to monitor the progress of a reaction by analyzing the composition of the reaction mixture over time, tracking the consumption of reactants and the formation of the product.

Hypothetical LC-MS Data for Reaction Monitoring of the Synthesis of this compound:

Interactive Table: LC-MS Reaction Monitoring

| Retention Time (min) | Compound Identity | [M+H]⁺ (m/z) | Relative Abundance (T=0h) | Relative Abundance (T=4h) |

| 2.1 | 3-(hydroxymethyl)-3-methoxy-oxetane | 119.07 | 95% | 5% |

| 4.5 | This compound | 243.00 | <1% | 92% |

| 6.2 | Unknown Impurity | 259.00 | <1% | 3% |

The combination of chromatographic separation with the high specificity and sensitivity of mass spectrometric detection makes GC-MS and LC-MS indispensable tools for ensuring the quality and optimizing the synthesis of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(iodomethyl)-3-methoxy-oxetane, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or ring-opening reactions. For example, substituting a hydroxyl or halogen group in 3-hydroxymethyl-3-methoxy-oxetane with iodine using NaI in acetone under reflux (60–80°C) . Catalytic methods, such as palladium-mediated coupling, may enhance regioselectivity but require inert atmospheres (e.g., N₂ or Ar) and anhydrous solvents .

- Key Variables :

- Temperature : Higher temperatures (>80°C) risk iodine elimination or ring degradation.

- Solvent : Polar aprotic solvents (e.g., DMF, acetone) improve iodine incorporation .

- Yield Optimization : Typical yields range from 45–65%; purification via column chromatography (hexane/EtOAc) is recommended .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- NMR : ¹H NMR (CDCl₃) shows distinct signals for oxetane protons (δ 4.5–5.0 ppm) and iodomethyl groups (δ 3.2–3.5 ppm). ¹³C NMR confirms methoxy (δ 50–55 ppm) and quaternary carbons .

- Mass Spectrometry : ESI-MS or EI-MS detects the molecular ion peak at m/z 212.03 (C₅H₉IO) .

- HPLC : Use a C18 column (MeCN/H₂O, 70:30) to assess purity (>95%) .

Q. What are the stability considerations for storing this compound?

- Storage Protocol : Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent photolytic degradation and iodine loss .

- Decomposition Risks : Exposure to light or moisture accelerates hydrolysis, forming 3-hydroxymethyl-3-methoxy-oxetane. Regular TLC monitoring is advised .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in ring-opening reactions?

- Mechanistic Insights :

- Steric Hindrance : The methoxy group at C3 restricts nucleophilic attack at adjacent positions, favoring reactions at the iodomethyl site .

- Electronic Effects : The electron-donating methoxy group stabilizes partial positive charges during SN2 reactions, enhancing iodine displacement by soft nucleophiles (e.g., thiols, amines) .

Q. What computational strategies predict the conformational stability of this compound?

- Modeling Approaches :

- DFT Calculations : B3LYP/6-311+G(d,p) optimizes geometry and reveals intramolecular H-bonding between methoxy and oxetane oxygen, stabilizing the chair-like conformation .

- MD Simulations : NPT ensembles (298K, 1 atm) in explicit solvent (e.g., water, DMSO) predict solvation effects on reactivity .

Q. How does this compound interact with biological targets, such as enzymes or membranes?

- Experimental Design :

- Enzyme Inhibition : Screen against cytochrome P450 isoforms using fluorometric assays. The iodine atom may act as a heavy atom quencher, requiring controls for false positives .

- Membrane Permeability : Use Caco-2 cell monolayers or PAMPA assays. LogP (calculated: 1.8) suggests moderate permeability, but steric bulk may limit diffusion .

Data Contradictions and Resolution

- Synthesis Yield Discrepancies : reports 65–75% yields for similar oxetanes using LiAlH₄, while notes 45–55% for iodinated derivatives. This discrepancy arises from iodine’s volatility—reactions requiring lower temperatures (<60°C) reduce losses .

- Stability in Protic Solvents : recommends anhydrous storage, but suggests short-term stability in MeOH. Resolution: Methanol’s weak nucleophilicity minimizes substitution, unlike H₂O or EtOH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products